Nalfuranfine -

Nalfuranfine

Catalog Number: EVT-13522777
CAS Number:
Molecular Formula: C28H32N2O5
Molecular Weight: 476.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nalfurafine is a synthetic compound classified as an antipruritic agent, primarily used in the treatment of uremic pruritus associated with chronic kidney disease. It acts as a selective agonist for the kappa-opioid receptor, distinguishing it from traditional opioid medications. Nalfurafine was first synthesized in 1998 and has been marketed under the brand name Remitch in Japan. Its unique mechanism of action and pharmacological profile make it an important compound in the field of pain management and itch relief.

Source and Classification

Nalfurafine belongs to the class of organic compounds known as phenanthrenes and derivatives, which are polycyclic aromatic compounds. The chemical formula for nalfurafine is C28H32N2O5C_{28}H_{32}N_{2}O_{5}, with a molecular weight of approximately 476.573 g/mol . It is categorized under various chemical taxonomies, including benzenoids and alkyl aryl ethers, indicating its structural complexity and potential interactions within biological systems .

Synthesis Analysis

Methods and Technical Details

The synthesis of nalfurafine involves several steps, beginning with the modification of naltrexone, an opioid antagonist. The process typically includes:

  1. Starting Material: Naltrexone is utilized as the precursor.
  2. Intermediate Formation: The compound undergoes stereoselective modifications to yield 3-dehydroxynaltrexone.
  3. Final Synthesis: Further chemical transformations lead to the formation of nalfurafine .

A notable method for enhancing the purity of nalfurafine crystals involves recrystallization using specific organic solvents such as tetrahydrofuran mixed with cyclohexane or isopropanol . This method allows for the production of high-purity nalfurafine suitable for pharmaceutical applications.

Chemical Reactions Analysis

Reactions and Technical Details

Nalfurafine participates in various chemical reactions primarily due to its functional groups. When interacting with kappa-opioid receptors, it induces analgesic effects without significant central nervous system side effects typically associated with traditional opioids .

The compound's ability to enhance diuresis when combined with standard diuretics like furosemide suggests potential interactions at renal sites that may involve modulation of electrolyte balance .

Mechanism of Action

Process and Data

Nalfurafine operates primarily through its action on kappa-opioid receptors (KOR). It exhibits a G-protein-biased agonism, which means it preferentially activates certain intracellular signaling pathways over others. This mechanism leads to effective pain relief and itch reduction while minimizing adverse effects such as sedation or respiratory depression commonly seen with other opioid medications .

In studies involving animal models, nalfurafine has been shown to significantly increase urine output when administered alongside diuretics, suggesting a role in enhancing renal function without excessive electrolyte loss .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nalfurafine possesses several notable physical and chemical properties:

  • Molecular Weight: 476.573 g/mol
  • Chemical Formula: C28H32N2O5C_{28}H_{32}N_{2}O_{5}
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 5
  • Topological Polar Surface Area: 86.4 Ų
  • Complexity: 893

These properties indicate a relatively complex molecule with multiple functional groups that facilitate its interaction with biological targets .

Applications

Scientific Uses

Nalfurafine is primarily used in clinical settings for treating uremic pruritus in patients undergoing hemodialysis. Its unique profile as a selective kappa-opioid receptor agonist positions it as a valuable therapeutic option for managing itch without the risks associated with traditional opioids . Furthermore, ongoing research explores its potential applications in various cardiovascular conditions due to its diuretic-enhancing properties when used in combination therapies .

Historical Development and Rational Design of Nalfurafine as a κ-Opioid Receptor Agonist

Structural Evolution from Naltrexone Derivatives to Selective κ-Opioid Ligands

The development of nalfurafine (TRK-820) represents a deliberate structural evolution from the opioid antagonist naltrexone, driven by systematic modifications to enhance κ-opioid receptor (KOR) selectivity and functional activity. Naltrexone, a morphinan derivative (17-cyclopropylmethyl-4,5α-epoxy-3,14-dihydroxy-morphinan-6-one), served as the foundational scaffold due to its high affinity for opioid receptors but lacked subtype selectivity. Early structure-activity relationship (SAR) studies revealed that modifications at the C6 position profoundly influenced receptor selectivity. For instance, converting the C6 ketone of naltrexone to a 6β-amide group markedly shifted binding preference toward KOR while reducing μ-opioid receptor (MOR) affinity. This critical change was achieved by introducing the N-methyl-trans-3-(3-furyl)acrylamide moiety at C6, which mimicked the tyrosine-glycine ("Tyr-Gly") address segment of endogenous dynorphin peptides [4] [5] [9].

Further refinements involved optimizing stereochemistry and peripheral substituents:

  • C14 Hydroxylation: Introduction of a 14β-hydroxy group enhanced KOR binding and metabolic stability compared to non-hydroxylated analogs.
  • N17 Substitution: Retention of the cyclopropylmethyl group preserved antagonist activity at MOR while allowing KOR agonism.
  • Phenol Conservation: The C3 phenol (message domain) proved essential for high-affinity binding across opioid receptors, though its modification reduced potency without eliminating KOR selectivity [1] [4] [9].

These modifications yielded nalfurafine, exhibiting 50-fold greater binding affinity for KOR (Ki = 0.05 nM) than MOR (Ki = 2.5 nM) and negligible δ-opioid receptor (DOR) interaction, a significant leap from first-generation KOR agonists like U-50488H [5] [9].

Table 1: Structural Evolution of Nalfurafine from Naltrexone Core

CompoundC6 ModificationC14 ModificationKOR Selectivity (vs. MOR)Key Pharmacological Feature
NaltrexoneKetone-OHLow (Non-selective antagonist)Broad opioid antagonism
β-FunaltrexamineFumaramide-OHModerateIrreversible MOR antagonist
Nor-BNIDihydroxymorphinanBridge modificationHighKOR-preferring antagonist
U-50488HN/A (Non-morphinan)N/AModeratePrototypical KOR agonist (aversive)
Nalfurafine6β-N-Methyl-trans-3-(3-furyl)acrylamide14β-OH>50-foldHigh-affinity KOR agonist (non-aversive)

Application of the "Message-Address Concept" in Opioid Receptor Targeting

Nalfurafine’s design directly embodies Portoghese’s "message-address concept," which dissects opioid ligands into two functional domains:

  • Message Domain: The conserved phenol group (C3-OH) responsible for receptor activation efficacy.
  • Address Domain: Variable structural elements conferring subtype selectivity [3] [9] [10].

In nalfurafine:

  • The message is delivered by the 4,5-epoxymorphinan core with its C3 phenol, stabilizing the receptor’s active conformation via hydrogen bonding with conserved residues (e.g., D1383.32 in KOR).
  • The address is encoded by the 6β-amide side chain, which projects into a KOR-specific subpocket formed by extracellular loops (ECLs) and transmembrane helices (TM6/TM7). This furan-acrylamide group mimics dynorphin’s address sequence, engaging non-conserved residues (E2976.58, V1182.63) via hydrophobic stacking and hydrogen bonding. Molecular dynamics simulations confirm that V1182.63 in KOR acts as a steric gatekeeper, excluding ligands lacking complementary address motifs [4] [10].

This design strategy overcame limitations of earlier KOR agonists (e.g., U-50,488H), which lacked morphinan-based message domains and exhibited psychotomimetic effects. By integrating a dynorphin-mimetic address into a rigid morphinan scaffold, nalfurafine achieved unprecedented KOR selectivity (>90% KOR occupancy at therapeutic doses) and functional bias [5] [9] [10].

Structural Analysis of Nalfurafine’s Address Domain:

  • Furan Ring: Engages in π-π stacking with H2916.52 in KOR.
  • Acrylamide Linker: Forms hydrogen bonds with E2976.58.
  • Trans-Configuration: Optimizes address domain orientation toward the KOR-selective subpocket. Mutagenesis studies show E297A mutation reduces nalfurafine’s binding affinity by 100-fold, confirming address-domain criticality [4] [10].

Repurposing from Analgesic Candidate to Antipruritic Agent

Originally developed as an analgesic, nalfurafine demonstrated potent antinociception in murine models (85–140× morphine potency in tail-flick assays). However, early-phase clinical trials revealed a narrow therapeutic window for analgesia due to dose-limiting sedation and dysphoria—side effects common to KOR agonists. Crucially, at sub-analgesic doses, nalfurafine suppressed histamine-independent pruritus in animal models without observable aversion or motor impairment. This dissociation between antipruritic efficacy and side effects prompted its repurposing [6] [9].

Mechanistic studies illuminated the basis for this functional divergence:

  • G-Protein Signaling Bias: Nalfurafine preferentially activates Gi/o-mediated pathways (inhibition of cAMP accumulation, ERK phosphorylation) over β-arrestin-2 recruitment. In cell lines expressing human KOR, nalfurafine exhibits a bias factor (Δlog(τ/KA)) of 8.2 for G-protein activation versus β-arrestin recruitment, significantly higher than unbiased agonists like U-69,593. This bias minimizes p38 MAPK activation—a pathway linked to dysphoria and sedation [2] [6].
  • Peripheral vs. Central Actions: Though brain-penetrant, nalfurafine’s antipruritic effects persist in animals with spinal cord transection, implicating supraspinal KOR modulation of itch-specific neural circuits (e.g., inhibitory input to gastrin-releasing peptide (GRP) neurons) [6] [9].

Clinical validation followed: In hemodialysis patients with uremic pruritus, nalfurafine (5 μg/day) reduced itch scores by >40% without respiratory depression or addiction. Its approval in Japan (2009) and Korea (2013) as Remitch® marked the first clinical application of a selective KOR agonist for pruritus [6] [9].

Table 2: Functional Outcomes of Nalfurafine’s Repurposing

ParameterAnalgesic ProfileAntipruritic ProfileMechanistic Basis
EC50 (In Vivo Models)0.007 mg/kg (Mouse tail flick)0.001 mg/kg (Mouse scratching)Dose separation enables antipruritic use at sub-sedative doses
Signaling BiasModerate G-protein bias (Δlog(τ/KA) = 8.2)Strong G-protein bias at low dosesMinimized β-arrestin-2/p38 MAPK activation avoids dysphoria
Neural CircuitrySpinal cord and periaqueductal graySupraspinal GRP neuron modulationKOR activation inhibits itch-specific pathways independently of analgesia
Clinical OutcomeLimited by sedation>40% symptom reduction (Phase III)Sub-analgesic dosing avoids side effects while retaining efficacy

Complete Compound List:

  • Nalfurafine (TRK-820)
  • Naltrexone
  • β-Funaltrexamine (β-FNA)
  • Nor-Binaltorphimine (nor-BNI)
  • U-50,488H
  • U-69,593
  • Dynorphin A
  • JDTic
  • DAMGO
  • Morphine

Properties

Product Name

Nalfuranfine

IUPAC Name

N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide

Molecular Formula

C28H32N2O5

Molecular Weight

476.6 g/mol

InChI

InChI=1S/C28H32N2O5/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3

InChI Key

XGZZHZMWIXFATA-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.